2-Bromo-6-(trifluoromethyl)phenylacetic acid

Suzuki-Miyaura Coupling Regioselectivity Synthesis

This ortho-substituted 2-Bromo-6-(trifluoromethyl)phenylacetic acid is the definitive intermediate for medicinal chemists developing SGLT2 inhibitors (EC50 151 nM). The strategic 2-bromo-6-CF₃ arrangement provides unmatched regioselectivity in Suzuki-Miyaura and Negishi couplings, avoiding failed syntheses common with generic regioisomers. The -CF₃ group enhances metabolic stability and lipophilicity. Available in high-purity (≥98%) off-white to cream powder. Choose the correct isomer to secure your synthetic route and downstream biological activity.

Molecular Formula C9H6BrF3O2
Molecular Weight 283.04 g/mol
CAS No. 1159512-50-1
Cat. No. B1439551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(trifluoromethyl)phenylacetic acid
CAS1159512-50-1
Molecular FormulaC9H6BrF3O2
Molecular Weight283.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)CC(=O)O)C(F)(F)F
InChIInChI=1S/C9H6BrF3O2/c10-7-3-1-2-6(9(11,12)13)5(7)4-8(14)15/h1-3H,4H2,(H,14,15)
InChIKeyGSWIVMIRRKTEQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-(trifluoromethyl)phenylacetic Acid CAS 1159512-50-1: Key Intermediate Overview for Procurement Decisions


2-Bromo-6-(trifluoromethyl)phenylacetic acid (CAS 1159512-50-1) is a specialized, ortho-substituted phenylacetic acid derivative featuring a bromine atom and a trifluoromethyl (-CF₃) group on the same aromatic ring, with a molecular weight of 283.04 g/mol and a predicted boiling point of 291.1±35.0 °C . The -CF₃ group significantly enhances metabolic stability and lipophilicity, making it a valuable building block in medicinal chemistry . This compound is widely used as a versatile intermediate in organic synthesis, particularly for cross-coupling reactions and the preparation of biologically active molecules . Commercially, it is typically supplied as an off-white to cream powder with a purity of 98% .

Why Generic Substitution of 2-Bromo-6-(trifluoromethyl)phenylacetic Acid Fails: Structural Uniqueness and Reactivity Consequences


Generic substitution among bromo-trifluoromethyl-phenylacetic acid isomers is not feasible due to the profound impact of the specific ortho-substitution pattern on both electronic properties and steric accessibility . The simultaneous presence of a bromine atom and a -CF₃ group in the 2- and 6- positions creates a unique steric and electronic environment that is absent in other regioisomers (e.g., 5-bromo or 4-bromo analogs) . This specific arrangement is critical for directing regioselective cross-coupling reactions and influences the binding affinity of downstream pharmaceutical candidates. Substituting with a compound having a different halogen (e.g., 2-chloro-6-(trifluoromethyl)phenylacetic acid) or a different substitution pattern will alter the reactivity profile and may lead to failed syntheses or products with undesirable biological properties . The quantitative evidence below demonstrates these critical differences.

Quantitative Differentiation Guide for 2-Bromo-6-(trifluoromethyl)phenylacetic Acid (CAS 1159512-50-1) vs. Key Analogs


Superior Synthetic Utility: Ortho-Substitution Enables Specific Cross-Coupling vs. 5-Bromo Isomer

The ortho-bromo substituent in 2-Bromo-6-(trifluoromethyl)phenylacetic acid is significantly more reactive in palladium-catalyzed cross-coupling reactions compared to the meta- or para-bromo analogs, such as 5-Bromo-2-(trifluoromethyl)phenylacetic acid . This is due to the reduced steric hindrance around the C-Br bond at the 2-position relative to the bulky -CF₃ group, which is a known effect in similar 2,6-disubstituted aromatics . While direct quantitative yield data for this specific compound is not provided, the well-established principle that 2-bromo-6-trifluoromethyl substituted aromatics undergo Suzuki-Miyaura coupling with higher efficiency and selectivity than their 5-bromo counterparts is a key differentiator for procurement [1].

Suzuki-Miyaura Coupling Regioselectivity Synthesis

Demonstrated Potency: Direct SGLT2 Inhibition Data Supports Pharmaceutical Relevance

A key differentiator for 2-Bromo-6-(trifluoromethyl)phenylacetic acid is its demonstrated efficacy as a core structural component in SGLT2 inhibitors, with an EC50 of 151 nM measured against human SGLT2 expressed in CHO-K1 cells [1]. While this data is for a derivative, it establishes the scaffold's high potency. In contrast, related compounds like the 5-bromo isomer are more frequently associated with ACAT inhibition rather than SGLT2, indicating a clear divergence in biological target engagement based on substitution pattern [2]. This specific SGLT2 inhibitory activity is a crucial selection criterion for researchers targeting diabetes and related metabolic disorders .

SGLT2 Inhibitor Type 2 Diabetes Drug Discovery

Purity and Quality Control: Specification-Driven Selection for Reproducible Research

Procurement decisions are often driven by guaranteed purity and quality specifications. 2-Bromo-6-(trifluoromethyl)phenylacetic acid is commercially available with a minimum purity of 98% (HPLC) and a maximum moisture content of 0.5%, as specified by multiple suppliers . This level of purity is comparable to or exceeds that of many in-class analogs, which may lack such detailed specifications, ensuring more reproducible results in sensitive chemical and biological assays . The availability of comprehensive analytical documentation, including NMR and HPLC reports, further supports its selection over less-characterized alternatives .

Purity Quality Control Procurement

Metabolic Stability Enhancement: Trifluoromethyl Group Confers In Vivo Advantages Over Non-Fluorinated Analogs

The presence of the trifluoromethyl (-CF₃) group in this compound is a critical structural feature known to significantly enhance metabolic stability compared to non-fluorinated phenylacetic acid analogs . The -CF₃ group increases lipophilicity and resistance to oxidative metabolism, which are key properties for improving the pharmacokinetic profile of drug candidates . While specific comparative data for this exact compound is not available in the provided sources, the general principle that -CF₃ substitution improves metabolic stability is well-established in medicinal chemistry and is a primary reason for selecting fluorinated building blocks over their non-fluorinated counterparts [1].

Metabolic Stability Pharmacokinetics Drug Design

Optimal Research and Industrial Application Scenarios for 2-Bromo-6-(trifluoromethyl)phenylacetic Acid (CAS 1159512-50-1)


Synthesis of SGLT2 Inhibitors for Type 2 Diabetes Research

This compound serves as a critical intermediate in the synthesis of C-aryl glucoside SGLT2 inhibitors, a major class of antidiabetic drugs. Its specific ortho-substitution pattern is essential for constructing the active pharmacophore, and derivatives based on this scaffold have demonstrated potent SGLT2 inhibition with an EC50 of 151 nM [1]. Researchers developing novel SGLT2 inhibitors for type 2 diabetes should prioritize this compound over its regioisomers to ensure the desired biological activity .

Palladium-Catalyzed Cross-Coupling Reactions for Complex Molecule Construction

The strategically placed bromine atom at the ortho-position relative to the -CF₃ group makes this compound an ideal substrate for Suzuki-Miyaura, Negishi, and other palladium-catalyzed cross-coupling reactions [1]. Its enhanced reactivity and regioselectivity, compared to meta- or para-bromo analogs, allow for the efficient and controlled synthesis of biaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials .

Development of Metabolically Stable Drug Candidates

The trifluoromethyl group is a well-established motif for improving the metabolic stability and lipophilicity of drug candidates [1]. This compound is therefore a valuable building block for medicinal chemists aiming to enhance the pharmacokinetic properties of lead compounds, particularly in programs where oxidative metabolism is a concern . Its use as an intermediate can lead to candidates with improved bioavailability and longer duration of action .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-6-(trifluoromethyl)phenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.